1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine typically involves the reaction of 3,4-diaminopyridine with appropriate reagents under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) as reagents . The reaction is carried out under transition-metal-free conditions, making it environmentally friendly and compliant with green chemistry principles.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. In cancer research, it has been shown to inhibit microtubule assembly, thereby preventing cell division and inducing apoptosis .
Comparison with Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Benzimidazole: Contains a fused benzene and imidazole ring.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar structure but different properties.
Uniqueness: 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine is unique due to its specific imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-2-ylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-11-6-9-4-1-2-8-3-5(4)10-6/h1-3H,7H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDSMRAHZKUCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.